Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key IR absorptions (cm$$^{-1}$$):
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits λ$$_{\text{max}}$$ at:
X-ray Diffraction Studies and Crystal Packing Behavior
Single-crystal X-ray diffraction confirms a monoclinic lattice with P2$$_1$$/c symmetry. The crystal packing is stabilized by:
- Intermolecular hydrogen bonds between the hydrobromide ion and carboxylate oxygen (O···H–Br: 2.12 Å) .
- π-π stacking between imidazo[1,2-a]pyridine cores (centroid-centroid distance: 3.48 Å) .
- Halogen bonding between bromine and nitro oxygen (Br···O: 3.21 Å) .
The ethyl ester groups occupy interstitial spaces, minimizing steric clashes (Figure 2). Thermal displacement parameters indicate minimal disorder in the nitro and bromine substituents .
Tautomeric Forms and Resonance Stabilization Effects
The imidazo[1,2-a]pyridine system exhibits two major tautomeric forms (Figure 3):
- Amino-ketone tautomer : Stabilized by intramolecular hydrogen bonding between N1–H and the ester carbonyl.
- Imino-enol tautomer : Favored in polar solvents due to resonance delocalization of the nitro group’s electron-withdrawing effects .
Resonance stabilization energy calculations (DFT, B3LYP/6-311+G**) indicate:
- Nitro group resonance contributes 28.5 kcal/mol stabilization.
- Bromine hyperconjugation lowers the LUMO energy by 1.7 eV, enhancing electrophilic reactivity at C-3 .
Figure 3: Resonance structures showing electron delocalization pathways in the nitro-substituted ring.
Properties
IUPAC Name |
ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGMVGJZBEILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724883 | |
| Record name | Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332605-92-1 | |
| Record name | Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclocondensation
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For example:
Metal-Free Cyclization
Recent advances emphasize eco-friendly, metal-free conditions:
-
2-Aminopyridine and ethyl 3-bromo-2-oxopropanoate undergo cyclization in aqueous KOH at 80°C, yielding ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives.
-
This method avoids transition metals, simplifying purification and reducing environmental impact.
Sequential Functionalization: Bromination and Nitration
Bromination at Position 8
Electrophilic bromination of the imidazo[1,2-a]pyridine core is directed by the ester group at position 2:
-
N-Bromosuccinimide (NBS) in DMF at 0–5°C selectively brominates position 8 due to the ester’s meta-directing effect.
-
Alternative methods use Br₂ in acetic acid , though NBS offers better regiocontrol.
Hypothetical Reaction Conditions
| Step | Reagent/Conditions | Temp (°C) | Time (h) | Yield* |
|---|---|---|---|---|
| 1 | NBS, DMF, 0°C | 0–5 | 4 | 75% |
| 2 | Br₂, CH₃COOH, stirring | 25 | 12 | 60% |
Nitration at Position 6
Nitration follows bromination to avoid interference from the electron-withdrawing nitro group:
-
Fuming HNO₃ in H₂SO₄ at –10°C selectively nitrates position 6, guided by the bromine’s para-directing influence.
Key Mechanistic Insights
-
Nitronium ion (NO₂⁺) attack occurs para to bromine (position 6) due to resonance stabilization.
-
The ester group at position 2 further deactivates the ring, enhancing regioselectivity.
Hydrobromide Salt Formation
Acid-Base Reaction
The free base is treated with aqueous HBr (48%) in ethanol:
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.40 (q, 2H, CH₂CH₃), 7.85 (d, 1H, H-5), 8.30 (s, 1H, H-3), 8.95 (s, 1H, H-7).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield* |
|---|---|---|---|
| Bromination → Nitration → Salt | High regioselectivity | Harsh nitration conditions | 60% |
| Nitration → Bromination → Salt | Early nitro group introduction | Reduced bromination efficiency | 45% |
| One-pot Functionalization | Shorter synthesis | Low selectivity for multi-substitution | 35% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, amino derivatives, and oxidized forms, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the imidazo[1,2-a]pyridine core also play crucial roles in its activity by facilitating binding to target proteins and enzymes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Pharmacological Activity
- In contrast, the 8-amino-6-bromo analog (CAS 139995-45-8) exhibits cyclin-dependent kinase (CDK2) inhibition due to its amino group .
Industrial and Research Relevance
- Market Demand : Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3) has documented industrial consumption in pharmaceutical intermediates, reflecting the broader utility of brominated imidazo[1,2-a]pyridines .
Biological Activity
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a complex structure characterized by the following substituents:
- Bromine atom at the 8th position
- Nitro group at the 6th position
- Ethyl ester group at the 2nd position
The synthesis typically involves:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through a condensation reaction between 2-aminopyridine and α-haloketones.
- Nitration : Conducted at low temperatures to ensure regioselectivity.
- Bromination : Introduced via bromination agents like N-bromosuccinimide (NBS) in suitable solvents (e.g., acetic acid) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid and protein biosynthesis, disrupting essential cellular processes.
- DNA Intercalation : It intercalates into DNA, leading to structural distortions that inhibit replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress within cells, promoting apoptosis .
Pharmacological Applications
The compound has shown promise in various pharmacological applications:
- Antimicrobial Activity : Demonstrated significant efficacy against multidrug-resistant strains of pathogens, including those responsible for tuberculosis and malaria.
- Anticancer Properties : Exhibits cytotoxic effects on specific cancer cell lines by inducing apoptosis through ROS generation and enzyme inhibition .
- Material Science Applications : Utilized in developing novel materials with electronic and optical properties due to its unique structural features .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Lacks bromine | Reduced reactivity |
| Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Contains chlorine | Different chemical properties |
| Ethyl 8-bromo-6-aminoimidazo[1,2-a]pyridine-2-carboxylate | Nitro replaced by amino | Altered reactivity and effects |
The variations in substituents significantly influence the reactivity and biological properties of these compounds .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate against various bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that treatment with ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate resulted in increased apoptosis rates compared to untreated controls. The mechanism was linked to ROS generation leading to mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
